molecular formula C26H30ClN3O B14780515 3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-

3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-

Cat. No.: B14780515
M. Wt: 436.0 g/mol
InChI Key: YOPQCPNKEFBBFI-UHFFFAOYSA-N
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Description

3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- is a complex organic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- typically involves multi-step organic reactions. The process begins with the preparation of the acridine core, followed by the introduction of the chloro and carboxamide groups. The final step involves the attachment of the ethyl(phenylmethyl)amino propyl side chain. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- involves intercalation into DNA, which disrupts the normal function of the DNA and inhibits the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate into DNA is facilitated by its planar structure and aromatic rings .

Comparison with Similar Compounds

Similar Compounds

    9-amino-1,2,3,4-tetrahydroacridine: Used in the treatment of Alzheimer’s disease.

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: An antitumor agent.

    9-amino-DACA: Another antitumor agent.

Uniqueness

3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- is unique due to its specific side chain, which enhances its ability to intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for further research and development as an anticancer agent .

Properties

Molecular Formula

C26H30ClN3O

Molecular Weight

436.0 g/mol

IUPAC Name

N-[3-[benzyl(ethyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide

InChI

InChI=1S/C26H30ClN3O/c1-2-30(18-19-9-4-3-5-10-19)16-8-15-28-26(31)20-13-14-22-24(17-20)29-23-12-7-6-11-21(23)25(22)27/h3-5,9-10,13-14,17H,2,6-8,11-12,15-16,18H2,1H3,(H,28,31)

InChI Key

YOPQCPNKEFBBFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=C3CCCCC3=N2)Cl)CC4=CC=CC=C4

Origin of Product

United States

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